molecular formula C21H22ClFN4O2S B2637621 3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034327-77-8

3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2637621
CAS No.: 2034327-77-8
M. Wt: 448.94
InChI Key: PDLJZLZETXZQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a variety of functional groups, including a chloro group, a fluoro group, a sulfonamide group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

    Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.

    Final Assembly: The final compound is assembled by linking the pyrazole-pyridine moiety with the benzenesulfonamide through an appropriate linker, often involving nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole and sulfonamide moieties.

    Coupling Reactions: The pyridine and pyrazole rings can be involved in various coupling reactions, such as Suzuki or Heck couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as DMF or toluene.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, such as different halogenated or alkylated products.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in the construction of heterocyclic compounds.

Biology and Medicine

In biological and medical research, 3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, compounds like this can act by binding to active sites on enzymes or receptors, inhibiting or modulating their activity. The presence of the pyrazole and pyridine rings suggests potential interactions with nucleic acids or proteins, possibly affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-cyclopentyl-4-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-cyclopentyl-4-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN4O2S/c22-19-15-18(5-6-20(19)23)30(28,29)27(17-3-1-2-4-17)14-13-26-12-9-21(25-26)16-7-10-24-11-8-16/h5-12,15,17H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLJZLZETXZQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.